Cas no 5775-85-9 (4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

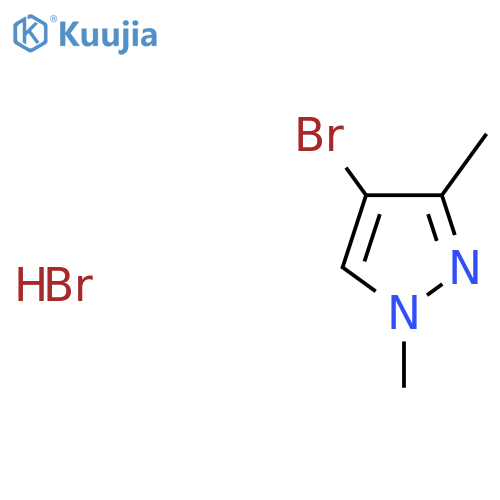

5775-85-9 structure

商品名:4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide

CAS番号:5775-85-9

MF:C5H8Br2N2

メガワット:255.938419342041

MDL:MFCD29041192

CID:4655395

PubChem ID:121552628

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide

- 4-bromo-1,3-dimethylpyrazole;hydrobromide

- Z2235790808

- EN300-244944

- 5775-85-9

- 4-bromo-1,3-dimethyl-1H-pyrazolehydrobromide

- G82945

-

- MDL: MFCD29041192

- インチ: 1S/C5H7BrN2.BrH/c1-4-5(6)3-8(2)7-4;/h3H,1-2H3;1H

- InChIKey: DNBHTSYDZFJSHE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN(C)N=C1C.Br

計算された属性

- せいみつぶんしりょう: 255.90337g/mol

- どういたいしつりょう: 253.90542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 86.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244944-0.1g |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Biosynth | FAA77585-500 mg |

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 500MG |

$330.00 | 2023-01-04 | ||

| Biosynth | FAA77585-5000 mg |

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 5g |

$1,750.00 | 2023-01-04 | ||

| Enamine | EN300-244944-0.25g |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 95% | 0.25g |

$19.0 | 2024-06-19 | |

| Biosynth | FAA77585-250 mg |

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 250MG |

$207.50 | 2023-01-04 | ||

| Enamine | EN300-244944-2.5g |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 95% | 2.5g |

$32.0 | 2024-06-19 | |

| Biosynth | FAA77585-100 mg |

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 100MG |

$110.00 | 2023-01-04 | ||

| Enamine | EN300-244944-10g |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 95% | 10g |

$101.0 | 2023-09-15 | |

| Enamine | EN300-244944-1g |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |

5775-85-9 | 95% | 1g |

$19.0 | 2023-09-15 | |

| 1PlusChem | 1P01AV8V-5g |

4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE HYDROBROMIDE |

5775-85-9 | 95% | 5g |

$61.00 | 2025-03-19 |

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

5775-85-9 (4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量